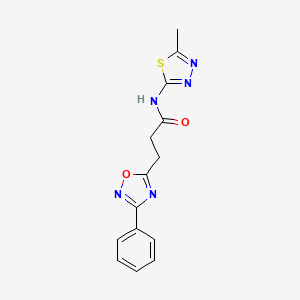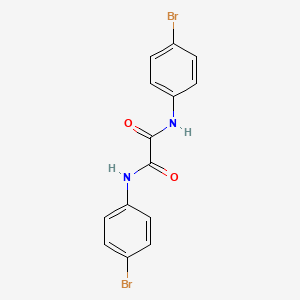
(2E)-N-benzyl-3-(2-chlorophenyl)-N-(propan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE is an organic compound characterized by its unique structural features It consists of a benzyl group, a chlorophenyl group, and an isopropyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(2-chlorophenyl)-2-propenoic acid. This intermediate is then reacted with benzylamine and isopropylamine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced amides or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-BENZYL-3-(2-BROMOPHENYL)-N-ISOPROPYL-2-PROPENAMIDE
- (E)-N-BENZYL-3-(2-FLUOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE
- (E)-N-BENZYL-3-(2-METHOXYPHENYL)-N-ISOPROPYL-2-PROPENAMIDE
Uniqueness
(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the specific arrangement of functional groups contributes to its potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H20ClNO |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(2-chlorophenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C19H20ClNO/c1-15(2)21(14-16-8-4-3-5-9-16)19(22)13-12-17-10-6-7-11-18(17)20/h3-13,15H,14H2,1-2H3/b13-12+ |
InChI Key |
ITYNMNDNBPCMDT-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11019492.png)
![2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11019503.png)
![2-(cyclopropylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019507.png)
![3-(3-oxo-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11019508.png)
acetate](/img/structure/B11019509.png)
![4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11019519.png)
![methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11019525.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019527.png)
![Ethyl 4-methyl-2-[(3-methyl-2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11019534.png)
![1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019539.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11019545.png)

